4-Acetyl-2-cyanopyridine (CAS 52689-18-6) is a highly functionalized, orthogonally reactive heterocyclic building block featuring a pyridine core substituted with a C4-acetyl group and a C2-cyano group. This dual functionalization makes it a premium precursor for the synthesis of complex pharmaceutical intermediates, including 11β-HSD1 inhibitors, mGluR5 modulators, and PROTAC linkers. By offering both a readily enolizable ketone for condensation reactions and a cyano group for reduction, hydrolysis, or tetrazole formation, this compound allows chemists to execute site-specific modifications without the need for complex protecting group strategies . Its procurement is highly prioritized in medicinal chemistry and ligand design workflows where rapid, divergent synthesis of substituted pyridines is required.
Attempting to substitute 4-acetyl-2-cyanopyridine with mono-functionalized analogs, such as 4-acetylpyridine or 2-cyanopyridine, introduces severe inefficiencies in synthetic workflows. For instance, generating the C2-cyano group on a 4-acetylpyridine core requires a multi-step sequence involving N-oxidation followed by a Reissert-Henze cyanation. This process not only utilizes highly toxic and hazardous reagents like trimethylsilyl cyanide (TMSCN) but also suffers from poor conversion rates, often yielding less than 40% of the desired bis-functionalized product [1]. Procuring 4-acetyl-2-cyanopyridine directly bypasses this low-yielding, hazardous bottleneck, ensuring that 100% of the starting material is immediately available for high-value downstream transformations, such as Claisen condensations or reductive aminations.
The de novo synthesis of 4-acetyl-2-cyanopyridine from 4-acetylpyridine requires N-oxidation followed by cyanation using TMSCN and dimethylcarbamoyl chloride. This synthetic route is notoriously inefficient, yielding only 38% of the target compound while requiring the handling of toxic cyanide reagents [1]. Procuring the pre-functionalized 4-acetyl-2-cyanopyridine completely eliminates this bottleneck, providing a 100% pure starting point for downstream synthesis and significantly improving overall process safety and throughput.
| Evidence Dimension | Yield of bis-functionalized pyridine core |
| Target Compound Data | 100% (Directly procured) |
| Comparator Or Baseline | 4-Acetylpyridine (via N-oxidation and TMSCN cyanation) |
| Quantified Difference | Bypasses a 38% yield bottleneck and eliminates toxic TMSCN handling |
| Conditions | Reissert-Henze cyanation in DCM at 20°C for 16 hours |
Procuring the exact bis-functionalized compound prevents massive material losses and safety hazards associated with late-stage pyridine cyanation.
4-Acetyl-2-cyanopyridine exhibits excellent reactivity in enolate-driven condensations, which is critical for synthesizing complex pharmaceutical scaffolds. In the development of mGluR5 modulators, reacting 4-acetyl-2-cyanopyridine with dimethyl carbonate and 1,1'-carbonyldiimidazole (CDI) efficiently yields the corresponding beta-keto ester intermediate with a 67% isolated yield [1]. In contrast, using a comparator like 2-cyano-4-methylpyridine would require prior, harsh oxidation of the methyl group to achieve similar carbonyl reactivity, which risks hydrolyzing the sensitive cyano group.
| Evidence Dimension | Direct beta-keto ester formation yield |
| Target Compound Data | 67% yield in a single step |
| Comparator Or Baseline | 2-Cyano-4-methylpyridine |
| Quantified Difference | Avoids the mandatory, harsh C4-methyl oxidation step that degrades cyano groups |
| Conditions | Reaction with dimethyl carbonate and CDI in THF at 60°C for 3 hours |
Provides an immediately reactive C4-ketone handle, streamlining the synthesis of complex beta-keto esters without risking the integrity of the C2-nitrile.
The true value of 4-acetyl-2-cyanopyridine lies in the complete orthogonality of its functional groups. The C4-acetyl group can undergo selective condensation (e.g., forming chalcones or hydrazones) while leaving the C2-cyano group intact for subsequent transformation into an amine, amide, or tetrazole . Mono-substituted comparators like 4-acetylpyridine cannot offer this dual-handle capability, meaning they cannot be used to build bidentate ligands or bi-directional PROTAC linkers without extensive, low-yielding C-H functionalization steps.
| Evidence Dimension | Available orthogonal functional handles |
| Target Compound Data | 2 distinct handles (C4-acetyl, C2-cyano) |
| Comparator Or Baseline | 4-Acetylpyridine |
| Quantified Difference | Enables bi-directional functionalization in 100% fewer core-modification steps |
| Conditions | Standard medicinal chemistry derivatization workflows |
Essential for buyers designing PROTACs or multi-dentate metal ligands where two independent points of attachment are required on the pyridine core.
Where the compound's C4-acetyl group is directly utilized in Claisen condensations with dimethyl carbonate to form beta-keto ester intermediates, bypassing the need for complex oxidation steps[1].
Where orthogonal reactivity is required to attach an E3 ligase ligand to one position (e.g., via cyano reduction/amination) and a target protein ligand to the other (via acetyl condensation) .
Where the compound serves as a precursor for terpyridine-analogs or thiosemicarbazones, utilizing both the pyridine nitrogen and derivatives of the cyano/acetyl groups for robust metal chelation .